Tridecanedioic acid
Overview
Description
Tridecanedioic acid, also known as brassylic acid, is a long-chain dicarboxylic acid with the formula C13H24O4. It is a substance of interest due to its potential applications in various industrial processes, including the production of fragrances, adhesives, and polymers. The acid is also relevant in the study of metabolic pathways and enzyme activities in biological systems.
Synthesis Analysis
The synthesis of tridecanedioic acid and its derivatives has been explored in several studies. For instance, the synthesis of dideuterated and enantiomers of monodeuterated tridecanoic acids at C-9 and C-10 positions has been reported, which are valuable for biochemical studies on desaturases . These compounds were synthesized using key intermediates such as ketones, which were then reduced and derivatized to achieve the desired deuterated tridecanoic acids. The absolute configuration of the stereogenic centers was determined using NMR techniques adapted from Riguera's model.
Molecular Structure Analysis
The molecular structure of tridecanedioic acid has been elucidated through crystallographic studies. The A′-form of tridecanoic acid was found to be triclinic, with specific space group parameters, and the structure was determined using the Patterson method and refined by block-diagonal least-squares methods . This detailed structural information is crucial for understanding the physical properties and reactivity of the acid.
Chemical Reactions Analysis
Tridecanedioic acid can participate in various chemical reactions due to its two carboxylic acid functional groups. It can form esters, amides, and anhydrides, which are useful in synthesizing polymers and other organic compounds. The acid can also undergo reactions typical of carboxylic acids, such as reduction to alcohols or conversion to acid chlorides, which can then be used in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tridecanedioic acid are influenced by its molecular structure. The acid exhibits typical carboxylic acid behavior, such as forming hydrogen bonds and displaying acidity. Its long carbon chain contributes to its hydrophobic character, which can affect its solubility in various solvents. The crystal structure study provides insights into its solid-state properties, such as melting point and crystal packing .
Scientific Research Applications
Biodegradation and Metabolic Pathways : Tridecanedioic acid can be metabolically formed from n-tridecane in Candida tropicalis, indicating its role in microbial degradation processes and potential in biotechnological applications (Yi & Rehm, 1982).
Pharmaceutical Applications : The interactions of tridecanedioic acid with other compounds, such as lidocaine, have been studied for their potential in fine-tuning the physicochemical properties of pharmaceutical ingredients. This research suggests a role for tridecanedioic acid in developing more effective drug formulations (Zotova, Twamley, & Tajber, 2022).
Insulin Secretion : Tridecanedioic acid has been shown to augment insulin release in rat pancreatic islets when stimulated by D-glucose, indicating its potential use in diabetes research and therapy (Malaisse, Greco, & Mingrone, 2000).
Material Science : Synthesis of novel polyamides based on tridecanedioic acid has been investigated, showcasing its utility in creating materials with specific thermal and mechanical properties. This research highlights its application in the field of polymer science (Cui, Yan, & Xiao, 2004).
Antifungal Properties : Tridecanedioic acid has demonstrated antimycotic activity against various dermatophytes in vitro, suggesting its potential as an antifungal agent (Brasch & Friege, 1994).
Industrial Fermentation : In the industrial production of dicarboxylic acids, including tridecanedioic acid, specific pH control strategies have been optimized to enhance production yields in batch fermentations using Candida tropicalis, demonstrating its industrial and commercial importance (Liu, Li, Fang, & Cao, 2004).
Safety And Hazards
Future Directions
In terms of future research, one study suggests that a high productivity of DC 12 could be produced by C. viswanathii . The future work will focus on the deletion of genes involved in fatty acids and DCA catabolic pathways (namely β-oxidation), and overexpression of genes encoding for enzymes of the ω-oxidation pathway .
properties
IUPAC Name |
tridecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCZXXFRKPEPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021683 | |
Record name | Tridecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
Record name | Tridecanedioic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 21 °C | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tridecanedioic acid | |
CAS RN |
505-52-2 | |
Record name | Tridecanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tridecanedioic acid | |
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Record name | TRIDECANEDIOIC ACID | |
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Record name | Tridecanedioic acid | |
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Record name | Tridecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
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Record name | Tridecanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.284 | |
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Record name | TRIDECANEDIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL3IQ40C34 | |
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Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °C | |
Record name | 1,11-Undecanedicarboxylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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